molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8

6-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1268541
CAS RN: 4044-98-8
M. Wt: 273.13 g/mol
InChI Key: JECUQJPFGTUNCJ-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocycle . It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C13H9BrN2 and the molecular weight is 273.13 .


Synthesis Analysis

The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity in operation, greater selectivity, and rapid synthesis .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is represented by the empirical formula C13H9BrN2 . More detailed structural information may be available in the referenced sources .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-phenylimidazo[1,2-a]pyridine are primarily its synthesis reactions. As mentioned earlier, it is synthesized through the condensation of 2-aminopyridines with α-bromoketones .


Physical And Chemical Properties Analysis

6-Bromo-2-phenylimidazo[1,2-a]pyridine has a molecular weight of 273.13 . Additional physical and chemical properties were not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against TB, contributing to what is identified as a renaissance era of TB drug discovery research .

Optoelectronic Applications

  • Scientific Field : Materials Science .
  • Application Summary : 2-Phenylimidazo[1,2-a]pyridine-based materials, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
  • Methods of Application : The materials were designed, synthesized, and studied for their potential in optoelectronic applications, particularly in full-colour flat panel displays .
  • Results or Outcomes : All the compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazo[1,2-a]pyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Anticancer Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
  • Methods of Application : Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
  • Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Chemical Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in the synthesis of various organic compounds .
  • Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine cores have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various viral diseases .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against various viral diseases, contributing to the development of new antiviral drugs .

Chemical Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in various chemical reactions .
  • Methods of Application : The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .
  • Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .

properties

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUQJPFGTUNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347595
Record name 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenylimidazo[1,2-a]pyridine

CAS RN

4044-98-8
Record name 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolving 5.8 g (29 mmol) of phenacyl bromide and 5.0 g (29 mmol) of 2-amino-5-bromopyridine into 50 milliliter of ethanol, adding 3.6 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and ethanol, thereby obtaining 6.4 g of 6-bromo-2-phenyl-imidazo [1,2-a] pyridine (yield: 81%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.99 g of 2-bromo-1-phenylethanone, 1.73 g of 2-amino-5-bromopyridine and 1 g of sodium hydrogen carbonate in a mixture of 20 ml of ethanol and 5 ml of water are placed in a round-bottomed flask. The mixture is heated at 80° C. for 4 h and left to cool and 40 ml of water are added. The mixture is stirred for 15 min and the precipitate is then recovered by filtration; it is washed with water and then with diisopropyl ether and dried in a desiccator. 1.8 g of compound are obtained. Mp=192-194° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S El Kazzouli, AG du Bellay, S Berteina-Raboin… - European journal of …, 2011 - Elsevier
A novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands is designed and synthesized. The affinities of 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-…
Number of citations: 55 www.sciencedirect.com
D Firmansyah, AI Ciuciu, V Hugues… - Chemistry–An Asian …, 2013 - Wiley Online Library
A library of imidazo[1,2‐a]pyridines was synthesized by using the Gevorgyan method and their linear and non‐linear optical properties were studied. Derivatives that contained both …
Number of citations: 67 onlinelibrary.wiley.com
L Quattrini, ELM Gelardi, V Coviello… - Journal of Medicinal …, 2020 - ACS Publications
Glioblastoma multiforme (GBM) is the deadliest form of brain tumor. It is known for its ability to escape the therapeutic options available to date thanks to the presence of a subset of cells …
Number of citations: 38 pubs.acs.org
A Gernet, N Sevrain, JN Volle, T Ayad… - The Journal of …, 2020 - ACS Publications
We report herein an efficient synthesis of diversely polysubstituted imidazo[1,2-a]pyridines, a family of aza-heterocycles endowed with numerous biological properties, through a …
Number of citations: 18 pubs.acs.org
SN Godovikova, YL Gol'dfarb - Bulletin of the Academy of Sciences of the …, 1965 - Springer
Conclusions 1. In the bromination of 2-methyl- and 2-phenyl-imidazo[1, 2-a]pyridines the hydrogen in the 3-position is replaced. 2. In the case of 2-(2-thienyl)imidazo[1, 2-a]pyridine, …
Number of citations: 1 link.springer.com
Anupriya, KRJ Thomas, MR Nagar, Shahnawaz… - Journal of Materials …, 2021 - Springer
Isomeric materials featuring triphenylamine and carbazole as a donor and 2-phenylimidazo[1,2-a]pyridine electron deficient unit as the core moiety were designed, synthesized, and …
Number of citations: 7 link.springer.com
A El Akkaoui, I Bassoude, J Koubachi… - Tetrahedron, 2011 - Elsevier
New and efficient regioselective Sonogashira and Suzuki–Miyaura palladium-catalyzed coupling reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines followed by another cross-coupling …
Number of citations: 42 www.sciencedirect.com
S Li, X Li, T Wang, Q Yang, Z Ouyang… - Advanced Synthesis …, 2022 - Wiley Online Library
An electrochemical decarboxylative aminomethylation reaction of imidazo[1,2‐a]pyridines with various N‐substituted glycines in acetonitrile at room temperature has been described. …
Number of citations: 8 onlinelibrary.wiley.com
SE Kazzouli, A Berthault… - Letters in Organic …, 2005 - ingentaconnect.com
The Sonogashira cross-coupling with terminal alkynes and Buchwald coupling with aliphatic alcohols in position 6 of 2-phenylimidazo[1,2-a]pyridines was described. The position 3 …
Number of citations: 30 www.ingentaconnect.com
MA Hiebel, Y Fall, MC Scherrmann… - European Journal of …, 2014 - Wiley Online Library
PEG 400 is described herein as a suitable medium for the condensation of various 2‐amino pyridines with α‐bromo ketones. 2‐Arylimidazo[1,2‐a]pyridines were synthetized in a short …

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